Chemical structure of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
Chemical structure of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
An In-Depth Technical Guide to 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one: Structure, Synthesis, and Biological Significance
Executive Summary
3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is a member of the chromone class of organic compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic pathways, and spectroscopic signature. We further explore its inferred biological activities, including antioxidant, anti-inflammatory, and anticancer potential, by drawing upon established data from structurally analogous 3-hydroxychromone and flavonoid derivatives.[3][4][5] Detailed experimental protocols for evaluating these activities are provided to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this molecular framework.
Chemical Identity and Physicochemical Properties
The foundational structure of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is the benzopyran-4-one moiety, commonly known as a chromone.[1] This core is substituted with a methyl group at the C2 position and two hydroxyl groups at the C3 and C7 positions. The hydroxyl group at C7 is phenolic, while the C3-hydroxyl is enolic, contributing significantly to the molecule's chemical reactivity, metal-chelating ability, and biological profile.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 7-hydroxy-3-hydroxy-2-methyl-chromen-4-one | - |
| Synonyms | 3,7-dihydroxy-2-methylchromone | - |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)C2=CC(=C(C=C2O1)O)C)O | - |
| InChI Key | NCUJRUDLFCGVOE-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Data
| Property | Value | Notes |
| XLogP3 | 1.5 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups. |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms. |
| Polar Surface Area | 77.76 Ų | Influences membrane permeability. |
| Water Solubility | Slightly Soluble | Predicted based on structure.[1] |
| pKa (most acidic) | ~6.5 - 7.5 | Estimated for the C7-phenolic hydroxyl. |
Synthesis and Spectroscopic Characterization
The synthesis of 3-hydroxychromone derivatives can be achieved through several established methods. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a corresponding 2'-hydroxychalcone. An alternative is the Baker-Venkataraman rearrangement followed by cyclization.[4]
Generalized Synthetic Workflow
A plausible synthesis begins with a suitably substituted o-hydroxyacetophenone, in this case, 2',4'-dihydroxyacetophenone. This precursor undergoes acylation followed by an intramolecular rearrangement and cyclization to yield the final chromone structure.
Caption: Generalized synthetic workflow for 3,7-dihydroxy-2-methylchromone.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and verification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. The expected data provides a unique fingerprint for the molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.2-2.4 ppm (singlet) | Methyl group at C2, adjacent to an unsaturated system. |
| Aromatic Protons | ~6.8-7.9 ppm (multiplets) | Protons on the benzene ring, showing characteristic splitting patterns based on their positions. | |
| Hydroxyl Protons (-OH) | ~9.0-12.0 ppm (broad singlets) | Phenolic and enolic protons, chemical shift is solvent-dependent and they may exchange with D₂O. | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~15-20 ppm | Aliphatic carbon. |
| Aromatic Carbons | ~100-165 ppm | Carbons of the benzene and pyran rings. | |
| Carbonyl Carbon (C=O) | ~175-185 ppm | Ketone carbon at C4, deshielded due to the electronegative oxygen. | |
| IR Spectroscopy | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Intramolecular and intermolecular hydrogen bonding of the hydroxyl groups. |
| C=O Stretch | 1620-1650 cm⁻¹ | Conjugated ketone carbonyl group. | |
| C=C Stretch | 1550-1610 cm⁻¹ | Aromatic and pyrone ring double bonds. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 192.04 | Corresponds to the monoisotopic mass of C₁₀H₈O₄.[1] |
Biological Activity and Mechanism of Action
While specific studies on 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one are limited, the biological activities of the chromone scaffold are extensively documented.[2][6] The presence of hydroxyl groups, particularly at the C3 and C7 positions, strongly suggests potential for significant antioxidant and anti-inflammatory effects.
Antioxidant Activity
The phenolic hydroxyl group at C7 and the enolic hydroxyl at C3 are prime sites for scavenging reactive oxygen species (ROS). These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This activity is crucial for protecting cells from oxidative stress, a key factor in numerous pathologies.[7][8]
Anti-inflammatory Effects
Many chromone and flavonoid derivatives exert anti-inflammatory effects by modulating key signaling pathways.[7][9] A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the compound could block the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[9]
Caption: Inferred mechanism: Inhibition of the NF-κB signaling pathway.
Anticancer Potential
The 4H-pyran-4-one scaffold is present in many compounds investigated for anticancer properties.[6][10] Potential mechanisms include the inhibition of protein kinases, such as PI3K/Akt or cyclin-dependent kinases (CDKs), which are critical regulators of cell growth, proliferation, and survival.[6][10] By blocking these pathways, the compound could induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
To validate the inferred biological activities, standardized in vitro assays are essential. The following protocols provide a framework for investigation.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the compound dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Anticancer Activity)
This protocol assesses the compound's ability to inhibit a specific protein kinase (e.g., PI3K, Akt, CDK2).
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the purified kinase enzyme, its specific substrate peptide, and ATP at optimal concentrations in a kinase reaction buffer.
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control, e.g., LY294002 for PI3K) in the same buffer.
-
-
Assay Procedure (Example using ADP-Glo™ Assay):
-
In a 96-well plate, combine the kinase enzyme, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
-
Calculation:
-
Calculate the percent inhibition relative to a vehicle control (no compound).
-
Determine the IC₅₀ value from a dose-response curve.
-
Conclusion and Future Directions
3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one represents a promising chemical entity within the well-regarded chromone family. Its structural features, particularly the C3 and C7 hydroxyl groups, strongly suggest a potential for potent antioxidant and anti-inflammatory activities. Inferences from related compounds also point towards a role in modulating key cellular signaling pathways relevant to cancer. The synthetic accessibility and the foundational knowledge of the chromone scaffold make it an attractive target for further investigation.
Future research should focus on the definitive synthesis and purification of this specific isomer, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are required to validate the inferred biological activities and to elucidate its precise mechanisms of action. This foundational work will be critical in determining its potential as a lead compound for the development of novel therapeutic agents.
References
-
Wikipedia. (n.d.). Urolithin B. Retrieved from [Link]
-
Rodriguez, J., et al. (2016). Urolithin B, a newly identified regulator of skeletal muscle mass. Journal of Cachexia, Sarcopenia and Muscle. Available from: [Link]
-
Xia, B., et al. (2022). Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins. Frontiers in Pharmacology. Available from: [Link]
-
Kujawski, J., et al. (2025). Urolithins–gut Microbial Metabolites with Potential Health Benefits. Current Medicinal Chemistry. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one. Retrieved from [Link]
-
NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. Retrieved from [Link]
-
Ramos, C. S., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society. Available from: [Link]
-
FooDB. (2010). Noreugenin (FDB015544). Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
-
ChemBK. (2024). 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. Retrieved from [Link]
-
Khan, I., et al. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available from: [Link]
-
Cheméo. (n.d.). 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one. Retrieved from [Link]
-
NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. Retrieved from [Link]
-
Fedin, V. V., et al. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. Available from: [Link]
-
PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy-. Retrieved from [Link]
-
Wang, Y., et al. (2018). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry. Available from: [Link]
-
Dong, C.-M., et al. (2008). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Acta Crystallographica Section E. Available from: [Link]
-
Khilya, V. P., et al. (2003). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Taylor & Francis. (n.d.). Mechanism of action – Knowledge and References. Retrieved from [Link]
-
Munteanu, C., et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia.pub. Available from: [Link]
-
Odugbemi, O. T., et al. (2016). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Journal of Applied Sciences and Environmental Management. Available from: [Link]
-
Kim, B., et al. (2021). Antioxidant Compounds, Kirenol and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production. Antioxidants. Available from: [Link]
-
PubChem. (n.d.). 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]
-
Faria, R. O., et al. (2013). Dipyrone metabolite 4-MAA induces hypothermia and inhibits PGE2-dependent and -independent fever while 4-AA only blocks PGE2-dependent fever. British Journal of Pharmacology. Available from: [Link]
Sources
- 1. Showing Compound Noreugenin (FDB015544) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one [benchchem.com]
- 4. Buy 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one (EVT-4860396) [evitachem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Compounds, Kirenol and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production | MDPI [mdpi.com]
- 9. Urolithin B | AMPK | Akt | JNK | ERK | TargetMol [targetmol.com]
- 10. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
